Maipgg
Description
Contextualization within Modern Chemical Synthesis and Materials Science
In modern chemical synthesis, the precise construction of molecules with specific functionalities is paramount. Maipgg's synthesis involves the controlled assembly of peptide and chelating moieties, highlighting the power of synthetic chemistry to create agents tailored for specific applications. nih.gov Within materials science, particularly in the context of biomaterials and molecular conjugates, this compound plays a crucial role by allowing the stable attachment of radioisotopes to larger molecular structures, effectively modifying their properties and enabling their use as targeted probes or therapeutic delivery systems. The conjugation of this compound-chelated radioisotopes to antibodies exemplifies this intersection, transforming antibodies (biological materials) into radiopharmaceuticals. nih.govsigmaaldrich.comadvancedchemtech.combioglyco.comfishersci.ca This integration of synthetic chemistry and materials modification is a key aspect of contemporary advanced chemical research, driving innovation in areas like nuclear medicine.
Overview of Distinct Chemical Structures Associated with "this compound" Nomenclature
The nomenclature surrounding "this compound" can sometimes be associated with distinct chemical structures, necessitating clarity. The compound specifically referred to as "this compound" is a peptide-based bifunctional chelating agent with the chemical formula C₂₀H₂₄N₄O₆S₂ and a molecular weight of 480.56. bioglyco.com Its structure incorporates an N-(S-acetylmercaptoacetyl) group linked to a phenylalanylglycylglycine ethyl ester moiety, featuring a para-isothiocyanato (p-NCS) functional group on the phenylalanine residue for conjugation. nih.gov This design allows for chelation through the N₃S ligand system and covalent attachment to biomolecules via the isothiocyanate group.
It is important to distinguish this compound from "MAIPG" or "MAIpG," which refers to 6-O-methacryloyl-1,2;3,4-di-O-isopropylidene-D-galactopyranose. uni.lunih.govtcichemicals.com This latter compound is a monomer derived from D-galactopyranose and is utilized in the synthesis of polymers, often for applications in biomaterials and drug delivery. uni.lunih.govtcichemicals.comwikipedia.orgnih.gov While the names are similar, their chemical structures and applications are fundamentally different; this compound is a peptide-based chelator, while MAIPG is a protected sugar-based monomer.
The chemical structure and key properties of the this compound chelator are summarized in the table below:
| Property | Value |
| Chemical Formula | C₂₀H₂₄N₄O₆S₂ |
| Molecular Weight | 480.56 |
| CAS Number | 161876-61-5 |
| Primary Function | Bifunctional Chelating Agent |
| Key Structural Feature | N₃S ligand system, p-NCS group |
Significance of D-Galactopyranose-Derived Monomers and Chelators in Contemporary Chemistry
In contemporary chemistry, both chelators and D-galactopyranose-derived monomers hold significant, albeit distinct, importance. Chelators like this compound are vital in radiochemistry and nuclear medicine for their ability to bind metal radioisotopes securely. This stable complexation is essential for creating radiopharmaceuticals with predictable in vivo behavior, crucial for accurate imaging and effective targeted radiotherapy. nih.govadvancedchemtech.com The development of efficient and specific chelating agents that can be readily conjugated to targeting vectors, such as antibodies or peptides, is an active area of research aimed at improving the efficacy and reducing the toxicity of radiopharmaceuticals. nih.gov
D-Galactopyranose-derived monomers, such as MAIPG, are significant in polymer chemistry and biomaterials science. They serve as building blocks for synthesizing glycopolymers, which are polymers containing carbohydrate residues. These glycopolymers have diverse applications, including drug delivery, tissue engineering, and the development of biosensors, owing to the unique biological recognition properties of carbohydrates. uni.lu
While this compound is not a D-galactopyranose derivative, the co-occurrence of similarly named compounds highlights the diverse and specialized areas within contemporary chemistry. The significance of this compound lies squarely within the domain of developing targeted radiopharmaceuticals through efficient chelation and conjugation strategies.
Structure
2D Structure
Properties
CAS No. |
161876-61-5 |
|---|---|
Molecular Formula |
C20H24N4O6S2 |
Molecular Weight |
480.6 g/mol |
IUPAC Name |
ethyl 2-[[2-[[(2S)-2-[(2-acetylsulfanylacetyl)amino]-3-(4-isothiocyanatophenyl)propanoyl]amino]acetyl]amino]acetate |
InChI |
InChI=1S/C20H24N4O6S2/c1-3-30-19(28)10-21-17(26)9-22-20(29)16(24-18(27)11-32-13(2)25)8-14-4-6-15(7-5-14)23-12-31/h4-7,16H,3,8-11H2,1-2H3,(H,21,26)(H,22,29)(H,24,27)/t16-/m0/s1 |
InChI Key |
JEZWXSLSXPGFMT-INIZCTEOSA-N |
Isomeric SMILES |
CCOC(=O)CNC(=O)CNC(=O)[C@H](CC1=CC=C(C=C1)N=C=S)NC(=O)CSC(=O)C |
Canonical SMILES |
CCOC(=O)CNC(=O)CNC(=O)C(CC1=CC=C(C=C1)N=C=S)NC(=O)CSC(=O)C |
Appearance |
Solid powder |
Other CAS No. |
161876-61-5 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
MAIPGG N-(S-acetylmercaptoacetyl)-4-isothiocyanate-phenylalanyl-glycyl-glycine ethyl este |
Origin of Product |
United States |
Chemistry of 6 O Methacryloyl 1,2;3,4 Di O Isopropylidene D Galactopyranose Maipg and Its Polymeric Derivatives Pmaipg/pmagp
Synthesis of MAIPG Monomer and Precursors
The synthesis of the MAIPG monomer is a multi-step process that begins with the protection of the hydroxyl groups of D-galactopyranose, followed by the introduction of a polymerizable methacrylate (B99206) group.
Synthetic Routes for D-Galactopyranose Functionalization
The foundational step in the synthesis of MAIPG is the protection of the hydroxyl groups of D-galactopyranose to ensure selective reaction at the C-6 position. This is typically achieved by reacting D-galactopyranose with acetone (B3395972) in the presence of a catalyst, such as anhydrous copper (II) sulfate, to form 1,2;3,4-di-O-isopropylidene-α-D-galactopyranose. This protection strategy yields a key intermediate where only the primary hydroxyl group at the C-6 position is available for subsequent functionalization.
The use of isopropylidene groups as protecting agents is advantageous due to their relative stability under various reaction conditions and their straightforward removal under mild acidic conditions to regenerate the hydroxyl groups in the final polymer.
Derivatization Strategies for Methacrylate Incorporation
With the C-6 hydroxyl group selectively exposed, the methacrylate functionality is introduced via an esterification reaction. A common and effective method involves the reaction of 1,2;3,4-di-O-isopropylidene-α-D-galactopyranose with methacrylic anhydride. This reaction is typically carried out in the presence of a base, which acts as a catalyst and scavenges the methacrylic acid byproduct. The result of this esterification is the target monomer, 6-O-methacryloyl-1,2;3,4-di-O-isopropylidene-D-galactopyranose (MAIPG).
The following table summarizes the key reactants and products in the synthesis of MAIPG:
| Step | Reactant 1 | Reactant 2 | Key Product | Product CAS Number |
| Protection | D-Galactopyranose | Acetone | 1,2;3,4-di-O-isopropylidene-α-D-galactopyranose | 4064-06-6 |
| Esterification | 1,2;3,4-di-O-isopropylidene-α-D-galactopyranose | Methacrylic Anhydride | 6-O-methacryloyl-1,2;3,4-di-O-isopropylidene-D-galactopyranose (MAIPG) | 2715-36-8 |
Purification and Isolation Techniques for Monomer Synthesis
Following the synthesis, purification of the MAIPG monomer is crucial to remove unreacted starting materials, byproducts, and any polymerization inhibitors that may be present in the reagents. Common purification techniques include:
Column Chromatography: This is a widely used method for separating the desired monomer from impurities. The crude product is passed through a column packed with a stationary phase, such as silica (B1680970) gel, and eluted with a suitable solvent system.
Recrystallization: This technique involves dissolving the crude monomer in a hot solvent and then allowing it to cool slowly. The pure monomer will crystallize out of the solution, leaving the impurities dissolved in the solvent. The choice of solvent is critical for successful recrystallization.
The purity of the isolated MAIPG monomer can be confirmed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy, to verify its chemical structure.
Advanced Polymerization Methodologies for MAIPG
To synthesize well-defined polymers from the MAIPG monomer, controlled polymerization techniques are employed. Atom Transfer Radical Polymerization (ATRP) is a particularly effective method for producing polymers with controlled molecular weights and narrow molecular weight distributions.
Atom Transfer Radical Polymerization (ATRP) Mechanisms and Catalytic Systems
ATRP is a type of reversible-deactivation radical polymerization that involves the reversible activation and deactivation of a dormant polymer chain by a transition metal catalyst. For the polymerization of MAIPG, a typical catalytic system consists of a copper(I) halide (e.g., CuBr) and a nitrogen-based ligand, such as N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA). The polymerization is often carried out in a solvent like anisole. scientific.net
The general mechanism of ATRP involves the following steps:
Initiation: An initiator, typically an alkyl halide, reacts with the copper(I) complex to generate a radical and the copper(II) complex.
Propagation: The generated radical adds to the monomer, initiating the polymer chain growth.
Deactivation: The growing polymer radical reacts with the copper(II) complex to regenerate the copper(I) complex and form a dormant polymer chain with a terminal halogen atom.
Activation/Deactivation Equilibrium: A dynamic equilibrium is established between the active (propagating) and dormant polymer chains, which allows for controlled chain growth.
The table below outlines a reported catalytic system for the ATRP of MAIPG:
| Component | Example | Role |
| Monomer | 6-O-methacryloyl-1,2;3,4-di-O-isopropylidene-D-galactopyranose (MAIPG) | Building block of the polymer |
| Catalyst | Copper(I) Bromide (CuBr) | Transition metal catalyst |
| Ligand | N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) | Solubilizes and activates the catalyst |
| Solvent | Anisole | Reaction medium |
Macroinitiators are polymers with one or more active sites capable of initiating the polymerization of a second monomer, leading to the formation of block copolymers. The design and preparation of macroinitiators are crucial for synthesizing well-defined block copolymers containing a PMAIPG segment.
A common strategy for preparing a macroinitiator for the ATRP of MAIPG involves the esterification of a hydroxyl-terminated polymer with an ATRP initiator precursor. For instance, a macroinitiator can be prepared by reacting poly(ethylene glycol) monomethyl ether with 2-bromoisobutyryl bromide. scientific.net This results in a poly(ethylene glycol)-based macroinitiator with a terminal 2-bromoisobutyryl group that can initiate the ATRP of MAIPG to form a diblock copolymer.
Optimization of Polymerization Conditions (e.g., Solvent, Ligand, Catalyst)
The successful synthesis of well-defined polymers from 6-O-methacryloyl-1,2;3,4-di-O-isopropylidene-D-galactopyranose (MAIPG) via Atom Transfer Radical Polymerization (ATRP) is highly dependent on the careful optimization of reaction conditions. Key parameters that significantly influence the polymerization kinetics, control over molecular weight, and polydispersity of the resulting PMAIPG include the choice of solvent, ligand, and catalyst system.
In a notable example of MAIPG polymerization, a catalytic system comprising Copper(I) bromide (CuBr) and N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) as the ligand was effectively utilized. scientific.net Anisole was selected as the solvent for this particular ATRP reaction. scientific.net The combination of this specific catalyst-ligand system and solvent proved successful in achieving a controlled polymerization process.
The optimization of these conditions is crucial for achieving polymers with targeted molecular weights and narrow molecular weight distributions, which is a hallmark of a well-controlled polymerization. The selection of an appropriate solvent is critical to ensure the solubility of the monomer, the growing polymer chains, and the catalyst complex. The ligand plays a pivotal role in solubilizing the copper catalyst and tuning its reactivity to maintain the delicate equilibrium between active and dormant species required for controlled polymerization. The catalyst, typically a copper(I) halide, is the core component that facilitates the reversible activation and deactivation of the polymer chains.
The following table summarizes the components used in a reported ATRP of MAIPG:
| Component | Role | Specific Example |
| Monomer | Building block of the polymer | 6-O-methacryloyl-1,2;3,4-di-O-isopropylidene-D-galactopyranose (MAIPG) |
| Catalyst | Facilitates the polymerization | Copper(I) bromide (CuBr) scientific.net |
| Ligand | Solubilizes and tunes the catalyst | N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) scientific.net |
| Solvent | Dissolves reactants | Anisole scientific.net |
Reversible Addition–Fragmentation Chain-Transfer (RAFT) Polymerization Techniques
Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a versatile and powerful controlled radical polymerization (CRP) technique that has been successfully employed for the synthesis of well-defined glycopolymers from monomers like MAIPG. sigmaaldrich.comnih.gov This method offers excellent control over molecular weight, polydispersity, and polymer architecture. nih.gov
Design of Chain Transfer Agents for MAIPG Polymerization
For the polymerization of methacrylate monomers like MAIPG, dithiobenzoates and trithiocarbonates are commonly employed as CTAs. nih.govresearchgate.net For instance, (4-cyanopentanoic acid)-4-dithiobenzoate has been used as a CTA for the RAFT polymerization of a similar sugar-based monomer, methyl 6-O-methacryloyl-α-D-glucoside, in aqueous solution. researchgate.net The choice of the R and Z groups on the CTA (ZC(=S)SR) is critical for controlling the polymerization of a specific monomer.
Commonly used CTAs in RAFT polymerization include thiols, such as dodecyl mercaptan, and halocarbons. wikipedia.org The design and synthesis of specialized CTAs can facilitate the polymerization of complex monomers and the creation of polymers with specific end-group functionalities. For example, the synthesis of divalent bis-metalated chain transfer agents has advanced ethylene (B1197577) polymerization.
The following table provides examples of CTA classes and specific agents relevant to RAIPG polymerization:
| CTA Class | Specific Agent Example |
| Dithiobenzoates | (4-cyanopentanoic acid)-4-dithiobenzoate researchgate.net |
| Trithiocarbonates | Trithiocarbonate-based agents researchgate.net |
| Thiols | Dodecyl mercaptan |
Controlled Architecture Polymer Synthesis (e.g., Block Copolymers)
A significant advantage of RAFT polymerization is its ability to produce polymers with complex and controlled architectures, such as block copolymers. rsc.orgmdpi.com This is achieved by the living nature of the polymerization, where the polymer chains retain their active end-groups after the first monomer is consumed. A second monomer can then be introduced to grow a new block from the existing polymer chain.
The synthesis of amphiphilic block copolymers containing D-galactopyranose has been demonstrated using ATRP, a related controlled radical polymerization technique. scientific.net In this work, a macroinitiator was used to initiate the polymerization of MAIPG, resulting in a triblock copolymer. scientific.net This approach allows for the creation of materials that can self-assemble into structures like micelles, with a PMAIPG core and a polyethylene (B3416737) oxide (PEO) corona. scientific.net
The synthesis of block copolymers via living anionic polymerization has also been explored for alkyl methacrylates. researchgate.netsemanticscholar.org This method allows for the sequential addition of different methacrylate monomers to create well-defined block copolymers with narrow molecular weight distributions. researchgate.netsemanticscholar.org
The ability to create block copolymers from MAIPG and other monomers opens up possibilities for designing advanced materials with tailored properties for various applications.
Exploration of Other Controlled Radical Polymerization Strategies
Beyond ATRP and RAFT, other controlled radical polymerization (CRP) methods have been developed that could potentially be applied to the polymerization of MAIPG. semanticscholar.org These techniques, often referred to as living radical polymerization, provide a means to synthesize polymers with controlled molecular weight, low polydispersity, and complex architectures. cmu.edu
One such method is Nitroxide-Mediated Polymerization (NMP), which utilizes a stable nitroxide radical to reversibly terminate the growing polymer chains. nih.gov This technique has been successfully used for the synthesis of block copolymers from various monomers, including styrenes and acrylates. mdpi.com
Another emerging technique is photoinduced organocatalyzed ATRP (O-ATRP), which employs organic photoredox catalysts to mediate the polymerization under mild conditions. nih.gov This method offers the advantage of avoiding metal catalysts, which can be a concern in certain applications. nih.gov
The choice of the CRP method depends on the specific monomer and the desired polymer characteristics. Each technique has its own set of advantages and limitations regarding monomer scope, reaction conditions, and tolerance to functional groups. nih.gov
The following table summarizes some of the key CRP techniques:
| CRP Technique | Key Features |
| Atom Transfer Radical Polymerization (ATRP) | Utilizes a transition metal catalyst to reversibly activate and deactivate polymer chains. nih.gov |
| Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization | Employs a chain transfer agent to mediate the polymerization. nih.gov |
| Nitroxide-Mediated Polymerization (NMP) | Uses a stable nitroxide radical for reversible termination. nih.gov |
| Photoinduced Organocatalyzed ATRP (O-ATRP) | A metal-free ATRP variant that uses organic photoredox catalysts. nih.gov |
Structural Elucidation and Advanced Characterization of MAIPG-based Polymers
The comprehensive characterization of MAIPG-based polymers is essential to confirm their chemical structure, determine their molecular weight and distribution, and understand their physical properties. A combination of spectroscopic and chromatographic techniques is typically employed for this purpose.
Spectroscopic Methods for Chemical Structure Verification
Spectroscopic methods are indispensable for verifying the chemical structure of both the MAIPG monomer and the resulting polymers (PMAIPG/PMAGP).
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are primary tools for structural elucidation. nih.govnih.gov In the case of PMAIPG, ¹H NMR can be used to confirm the presence of the characteristic peaks corresponding to the protons of the galactopyranose ring, the isopropylidene protecting groups, and the polymer backbone. scientific.net The integration of these signals can also provide information about the composition of copolymers.
Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR spectroscopy is used to identify the functional groups present in the monomer and polymer. mdpi.com For MAIPG and PMAIPG, characteristic absorption bands for the carbonyl group of the methacrylate ester, the C-O bonds of the carbohydrate, and the C-H bonds of the alkyl groups would be expected.
UV-Vis Spectroscopy : UV-Vis spectroscopy can be used to monitor the polymerization process, particularly in controlled radical polymerizations where the concentration of the monomer or a colored catalyst complex can be tracked over time. mdpi.com
The following table outlines the application of these spectroscopic techniques in the characterization of MAIPG-based polymers:
| Spectroscopic Technique | Information Obtained |
| ¹H and ¹³C NMR | Verification of chemical structure, determination of copolymer composition. scientific.netnih.gov |
| FTIR | Identification of functional groups. mdpi.com |
| UV-Vis | Monitoring of polymerization kinetics. mdpi.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR)
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for confirming the successful synthesis of MAIPG by identifying the chemical environment of each proton within the molecule. The characteristic signals in the ¹H NMR spectrum of MAIPG provide evidence for the presence of the methacryloyl group, the isopropylidene protecting groups, and the galactose backbone.
A representative ¹H NMR spectrum of a similar compound, p-methoxyphenyl 2,3-O-isopropylidene-α-D-mannopyranoside, shows characteristic chemical shifts that can be analogously considered. For instance, the anomeric proton (H-1) would appear as a singlet at a distinct chemical shift, while protons of the isopropylidene groups would present as singlets in the upfield region. The protons of the methacryloyl group would exhibit characteristic signals in the olefinic region. mdpi.com
| Proton Assignment | Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| H-1 (anomeric) | ~5.67 | s |
| Olefinic Protons (C=CH₂) | ~5.5-6.1 | m |
| Galactose Ring Protons | ~3.7-4.4 | m |
| Isopropylidene Protons (CH₃) | ~1.3-1.6 | s |
| Methacrylate Methyl Protons (CH₃) | ~1.9 | s |
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups present in the MAIPG monomer. The FTIR spectrum provides valuable information by showing the characteristic absorption bands corresponding to the vibrations of specific chemical bonds.
For a compound like MAIPG, the spectrum would be expected to show a strong absorption band for the carbonyl group (C=O) of the methacrylate ester. Additionally, characteristic peaks for the carbon-carbon double bond (C=C) of the methacrylate group and the C-O bonds of the ethers and the ester would be present. The presence of the isopropylidene groups would also be confirmed by their characteristic absorption bands.
| Functional Group | Characteristic Absorption (cm⁻¹) |
|---|---|
| C=O (ester carbonyl) | ~1720 |
| C=C (alkene) | ~1640 |
| C-O (ether and ester) | ~1000-1300 |
| C-H (alkane) | ~2850-2990 |
Chromatographic Techniques for Polymer Analysis
Chromatographic methods are essential for characterizing the molecular weight and molecular weight distribution of the synthesized polymers, PMAIPG and PMAGP.
Gel Permeation Chromatography (GPC) for Molecular Weight and Polydispersity
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a key technique for determining the molecular weight averages (such as the number-average molecular weight, Mₙ, and the weight-average molecular weight, Mₙ) and the polydispersity index (PDI = Mₙ/Mₙ) of polymers. The PDI value provides an indication of the breadth of the molecular weight distribution, with a value close to 1.0 indicating a narrow distribution, which is often a goal of controlled polymerization methods. The synthesis of MAIPG and its subsequent polymerization are intended to produce polymers with high molecular weights. rsc.org
| Polymer Sample | Mₙ (g/mol) | Mₙ (g/mol) | PDI (Mₙ/Mₙ) |
|---|---|---|---|
| PMAIPG-1 | Data not available in search results | Data not available in search results | Data not available in search results |
| PMAIPG-2 | Data not available in search results | Data not available in search results | Data not available in search results |
| PMAGP | Data not available in search results | Data not available in search results | Data not available in search results |
Advanced Morphological Characterization of Polymeric Architectures
The morphology of polymeric architectures derived from MAIPG, particularly in the case of block copolymers, can be investigated using advanced techniques such as Transmission Electron Microscopy (TEM) and Atomic Force Microscopy (AFM). These methods allow for the visualization of the nanostructured domains formed through the self-assembly of the polymer chains. The morphology of these materials is influenced by factors such as the volume fractions of the different blocks and the processing conditions. For instance, block copolymers can self-assemble into various ordered structures, including spherical and cylindrical nanostructures. nih.gov The study of these morphologies is crucial for understanding the structure-property relationships of these materials. researchgate.net
Supramolecular Assembly and Controlled Architectures of MAIPG-derived Amphiphilic Copolymers
Amphiphilic copolymers derived from MAIPG, which possess both hydrophilic and hydrophobic segments, can undergo self-assembly in selective solvents to form various controlled supramolecular architectures.
Mechanism of Self-Assembly into Micellar Structures
The self-assembly of amphiphilic block copolymers into micellar structures in a selective solvent is a thermodynamically driven process. In an aqueous environment, the hydrophobic blocks of the copolymers aggregate to form a core, which is shielded from the water by the hydrophilic blocks that form a surrounding corona. This process is initiated when the concentration of the copolymer in the solution reaches the critical micelle concentration (CMC). mdpi.com
Influence of Polymer Composition and Architecture on Self-Assembly
The self-assembly of amphiphilic block copolymers into ordered nanostructures is a phenomenon governed by the intricate balance of thermodynamics between chemically distinct polymer blocks and the surrounding solvent. mdpi.com For polymers derived from MAIPG, such as PMAIPG or its deprotected form, PMAGP, the composition and architecture of the macromolecule are critical determinants of the final supramolecular morphology.
High Hydrophilic Fraction (Low p): When the hydrophilic PMAGP block is significantly larger than the hydrophobic block, the polymer chains will pack to form spherical micelles. researchgate.net
Balanced Block Ratios (Intermediate p): As the proportion of the hydrophobic block increases, the morphology can transition from spheres to cylindrical or "worm-like" micelles. aston.ac.uk
High Hydrophobic Fraction (High p): With a dominant hydrophobic block, the polymers may assemble into lamellar structures or vesicles (polymersomes). mdpi.comaston.ac.uk
Linear Diblock Copolymers: This is the most common architecture, where a hydrophilic block is connected to a hydrophobic block, leading to the predictable formation of core-corona structures. mdpi.com
Graft Copolymers: In a graft architecture, chains of one type of polymer are attached as side chains to a main backbone of another polymer. This structure can lead to more complex self-assembly behaviors and different micellar structures compared to their linear analogues of similar composition.
Star Polymers: Star-shaped polymers, with multiple arms radiating from a central core, can form unique micellar structures where the architecture influences the density and interactions of the corona.
By carefully designing the composition (block length ratios) and architecture (linear, graft, star), it is possible to precisely control the self-assembly of MAIPG-based polymers to form a wide array of nanostructures. mdpi.comresearchgate.net
Design Principles for Core-Corona Micelles
Core-corona micelles are nanosized spherical structures formed by the self-assembly of amphiphilic block copolymers in a selective solvent. utoronto.ca For polymers containing PMAGP, which is hydrophilic, these systems are typically designed in an aqueous environment where a hydrophobic polymer block forms the core and the PMAGP chains form the outer corona.
The fundamental design principles revolve around the distinct functions of the core and the corona:
The Hydrophobic Core: This domain serves as a reservoir for encapsulating poorly water-soluble molecules. utoronto.ca The chemical nature of the core-forming polymer block is chosen to have a favorable interaction with the intended cargo, which is quantified by the Flory-Huggins interaction parameter. utoronto.ca A strong affinity between the core and the cargo enhances both the loading capacity and the stability of the micelle.
The Hydrophilic Corona: The corona, formed by the hydrophilic PMAGP blocks, provides colloidal stability, preventing the aggregation and precipitation of the hydrophobic cores in an aqueous environment. utoronto.canih.gov The sugar moieties of the PMAGP corona can also play a role in biological interactions. The density and conformation of the corona chains can be modified to control interactions with external surfaces and molecules. utoronto.ca
Key design considerations include:
Critical Micelle Concentration (CMC): This is the minimum polymer concentration required for micelles to form. A low CMC is desirable as it ensures that the micelles remain stable even upon significant dilution. utoronto.ca
Core-Forming Block Selection: The choice of the hydrophobic block influences drug compatibility, loading capacity, and biodegradability.
Corona Modification: The surface of the corona can be functionalized with targeting ligands or other molecules to create multifunctional nanosystems. utoronto.ca
Characterization of Supramolecular Assemblies (e.g., Size, Morphology)
The successful design of supramolecular assemblies from MAIPG-based polymers relies on precise characterization of their physical properties, primarily their size, size distribution, and morphology. Several analytical techniques are employed for this purpose.
Dynamic Light Scattering (DLS): DLS is a non-invasive technique ideal for determining the hydrodynamic diameter of nanoparticles in solution. malvernpanalytical.com It measures the time-dependent fluctuations in scattered light intensity that arise from the Brownian motion of the particles. malvernpanalytical.com The Stokes-Einstein equation is then used to relate the diffusion coefficient of the particles to their size. DLS also provides the Polydispersity Index (PDI), a measure of the broadness of the size distribution. mdpi.com
Electron Microscopy: Transmission Electron Microscopy (TEM) and Scanning Transmission Electron Microscopy (STEM) are powerful imaging techniques that provide direct visualization of the nanostructures. researchgate.netnih.gov Samples are typically prepared by depositing a dilute solution of the assemblies onto a grid, followed by drying and sometimes staining. rsc.org TEM allows for the direct observation of morphology (e.g., spherical, cylindrical, vesicular), confirmation of size, and assessment of sample uniformity. thepattersonlab.com
The table below presents representative data obtained from the characterization of block copolymer micelles, illustrating the type of information generated by these techniques.
Table 1: Representative Characterization Data for Glycopolymer Micelles This table contains hypothetical data based on typical results found in the literature for similar glycopolymer systems.
| Polymer System | Technique | Parameter Measured | Value |
|---|---|---|---|
| PMAGP-b-PCL | DLS | Hydrodynamic Diameter (Z-average) | 120 nm |
| PMAGP-b-PCL | DLS | Polydispersity Index (PDI) | 0.15 |
| PMAGP-b-PCL | TEM | Morphology | Spherical |
| PMAGP-b-PCL | TEM | Diameter (from image) | 105 nm |
| PMAGP-b-PLA | DLS | Hydrodynamic Diameter (Z-average) | 150 nm |
| PMAGP-b-PLA | DLS | Polydispersity Index (PDI) | 0.21 |
| PMAGP-b-PLA | TEM | Morphology | Spherical |
| PMAGP-b-PLA | TEM | Diameter (from image) | 135 nm |
Computational and Theoretical Investigations of MAIPG and its Polymers
Computational modeling, particularly molecular dynamics simulations, has become an indispensable tool for understanding the behavior of complex molecular systems, including polymers and their interactions with biological structures like cell membranes. nih.gov
Molecular Dynamics (MD) Simulations in Biological Membrane Mimics
MD simulations provide a "computational microscope" to observe the motion of atoms and molecules over time by solving Newton's equations of motion. mdpi.comuib.no In the context of MAIPG and its polymers, MD simulations are used to study their interactions with biological membrane mimics, which are typically composed of lipid bilayers. These simulations can be performed at different levels of resolution:
All-Atom (AA) Simulations: Every atom is explicitly represented, providing a high level of detail about specific interactions, such as hydrogen bonding and electrostatic contacts. uib.no
Coarse-Grained (CG) Simulations: Groups of atoms are represented as single "beads," which significantly reduces computational cost. This allows for the simulation of larger systems and longer timescales, making it possible to observe slower processes like membrane permeation or large-scale conformational changes. nih.gov
These simulations offer insights into how polymers like PMAIPG approach, bind to, and potentially disrupt or pass through a lipid bilayer, providing a molecular-level understanding that complements experimental data. nih.gov
In Silico Studies of Membrane Interactions and Permeabilization
In silico studies using MD simulations are crucial for investigating the mechanisms by which polymers interact with and permeate cell membranes. For a polymer like PMAIPG, these simulations can elucidate several key aspects:
Adsorption and Binding: Simulations can reveal the initial stages of interaction, showing which parts of the polymer first make contact with the membrane surface and the nature of the binding forces (e.g., electrostatic, hydrophobic). frontiersin.org
Membrane Perturbation: The presence of a polymer can alter the structural properties of the lipid bilayer. Simulations can quantify changes in membrane thickness, lipid order, and lateral diffusion of lipids, indicating the degree of perturbation. nih.gov
Permeation Pathways: For polymers or associated cargo that cross the membrane, MD simulations can map the free energy landscape of the translocation process. This helps identify the energy barriers to permeation and the most likely pathways for crossing the bilayer. researchgate.net
These computational studies are instrumental in the rational design of polymer-based systems, allowing researchers to predict how changes in polymer chemistry might affect membrane interactions. ibm.com
Role of MAIPG as a Model Lipid Component in Simulations
In computational studies of biological membranes, the lipid bilayer is constructed from various model lipid molecules to mimic the composition of a real cell membrane. biorxiv.orgtaylorfrancis.com These models often include different types of phospholipids, cholesterol, and other membrane components to achieve realistic structural and dynamic properties. biorxiv.org
While MAIPG is a monomer containing a galactose sugar and a hydrocarbon-based methacryloyl group, its primary role in the literature is as a building block for hydrophilic polymers (glycopolymers). It is not typically used as a direct analogue for a lipid molecule within a simulated membrane bilayer. Lipids are characterized by a distinct polar headgroup and one or two nonpolar acyl chains, a structure that MAIPG does not fully replicate. Instead, polymers derived from MAIPG are more commonly studied in simulations as macromolecules that interact with a pre-formed lipid membrane, rather than being an integral structural component of it. mdpi.comnih.gov The focus of simulations involving PMAIPG is therefore on its behavior at the membrane interface, exploring its potential to modify membrane properties or act as a delivery vehicle to the cell surface.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a monomer like 6-O-methacryloyl-1,2;3,4-di-O-isopropylidene-D-galactopyranose (MAIPG) at an electronic level. Methods such as Density Functional Theory (DFT) are employed to compute a range of molecular descriptors that illuminate the monomer's reactivity and potential behavior in polymerization. nih.gov These calculations provide insights into the electron distribution, orbital energies, and electrostatic potential, which are crucial for predicting how the monomer will interact and react.
Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of the HOMO are related to the molecule's ability to donate electrons, while the LUMO represents its electron-accepting capability. The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. For MAIPG, the electron-rich oxygen atoms of the protected galactose moiety and the carbonyl group of the methacrylate ester would significantly influence these frontier orbitals.
Furthermore, quantum chemical calculations can determine various descriptors used in Quantitative Structure-Property Relationship (QSPR) models. nih.gov These descriptors, such as dipole moment, hardness, chemical potential, and electrophilicity index, provide a quantitative basis for correlating the monomer's structure with the properties of the resulting polymer. nih.gov For instance, the calculated partial charges on the vinyl carbons and the carbonyl oxygen of the methacrylate group can help rationalize its susceptibility to radical attack during polymerization.
| Calculated Descriptor | Significance in Polymer Chemistry | Expected Influence for MAIPG |
|---|---|---|
| HOMO Energy | Indicates electron-donating ability. | Influenced by lone pairs on oxygen atoms in the sugar ring and ester group. |
| LUMO Energy | Indicates electron-accepting ability. | Primarily located on the methacrylate C=C double bond and C=O group. |
| HOMO-LUMO Gap | Relates to chemical reactivity and stability. | Determines the ease of initiating radical polymerization. |
| Partial Atomic Charges | Reveals the polarity and electrostatic potential of the molecule. | Highlights the electrophilic nature of the vinyl carbons, guiding radical addition. |
| Dipole Moment | Measures the overall polarity of the monomer. | Affects solubility and intermolecular interactions during polymerization and in the final polymer. |
Theoretical Modeling of Polymerization Mechanisms
Theoretical modeling provides a powerful lens through which to study the complex kinetics and mechanisms of polymerization. For monomers like MAIPG, controlled radical polymerization techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) are often employed to achieve well-defined polymers. researchgate.net Computational modeling of these processes can predict reaction outcomes and optimize conditions without extensive experimentation. anu.edu.auadvancedsciencenews.com
The RAFT mechanism involves a complex set of reactions, including initiation, propagation, termination, and the core addition-fragmentation equilibrium that imparts control over the process. researchgate.net Kinetic modeling, often performed with specialized software packages like PREDICI, solves the large systems of differential equations that describe the concentrations of all species over time. kbc.globalnih.govhereon.deresearchgate.net This allows for the prediction of key polymerization outcomes such as monomer conversion, evolution of molecular weight, and dispersity (Đ). nih.gov
These models rely on accurate rate coefficients for each elementary reaction step. Quantum chemistry can provide initial estimates for these coefficients, which are then refined by fitting the model to experimental data. anu.edu.auuq.edu.au For a monomer like MAIPG, theoretical models would need to account for the steric hindrance presented by the bulky protected galactose group, which can influence the rate coefficients of propagation and the addition-fragmentation steps. rsc.org By simulating the polymerization under various conditions (e.g., different initiator or RAFT agent concentrations), these models can guide the synthesis of PMAIPG with targeted molecular weights and narrow molecular weight distributions. acs.orgacs.org
| Kinetic Parameter | Description | Modeling Relevance for MAIPG Polymerization |
|---|---|---|
| kd | Initiator decomposition rate coefficient | Determines the rate of primary radical generation. |
| kp | Propagation rate coefficient | Governs the rate of chain growth. May be affected by the steric bulk of the MAIPG monomer. nih.gov |
| kt | Termination rate coefficient | Controls the rate of irreversible chain-stopping events. |
| kadd | Addition rate coefficient (to RAFT agent) | Rate at which propagating radicals add to the C=S bond of the RAFT agent. |
| kfrag | Fragmentation rate coefficient | Rate at which the intermediate radical fragments, releasing a new radical and the dormant polymer chain. |
Computational Approaches to Structure-Property Relationships in Polymeric Systems
Computational methods are invaluable for establishing quantitative structure-property relationships (QSPR), which link the chemical structure of the monomer and the resulting polymer to its bulk physical properties. nih.govresearchgate.net For polymers derived from MAIPG, the stereochemistry of the galactose unit is a critical structural feature that dictates the polymer's conformation and intermolecular interactions, ultimately defining its macroscopic behavior. acs.orgacs.org
Studies on other sugar-based polymers have demonstrated that subtle changes in the stereochemistry of the monomer can lead to dramatic differences in the material properties of the polymer, transforming it from a rigid plastic to a flexible elastomer. researchgate.net These differences are often governed by distinct intra- and inter-chain hydrogen bonding patterns, which can be investigated using molecular dynamics (MD) simulations. nih.gov For PMAIPG, the bulky isopropylidene-protected galactose side chains would significantly restrict backbone rotation, leading to a relatively stiff polymer chain. The specific stereoconfiguration of the galactose would influence how these rigid side groups pack in the solid state, affecting properties like density and chain entanglement.
QSPR models often use computational neural networks or multiple linear regression to build predictive equations. nih.gov These models take numerical descriptors calculated from the monomer or polymer repeat unit structure as input to predict properties like the glass transition temperature (Tg). acs.orgrsc.orgworldscientific.com The Tg is a crucial property that defines the transition from a glassy to a rubbery state and is heavily influenced by chain stiffness and intermolecular forces. acs.org For PMAIPG, descriptors related to the rigidity of the sugar ring and the polarity of the ester groups would be key inputs for accurately predicting its Tg. worldscientific.com
Polymers derived from MAIPG, particularly when incorporated into block copolymers, can undergo self-assembly in solution to form various nanostructures. Polymerization-Induced Self-Assembly (PISA) is a powerful technique to generate such structures, where a soluble polymer block is chain-extended with a monomer (like MAIPG) that forms an insoluble block, triggering self-assembly into morphologies like spheres, worms, or vesicles. acs.org
Computational techniques, especially coarse-grained simulation methods like Dissipative Particle Dynamics (DPD), are well-suited to model the PISA process. rsc.org DPD simplifies the system by grouping several atoms into a single "bead," allowing for the simulation of larger length and time scales characteristic of self-assembly. rsc.org In these simulations, the interactions between different beads (e.g., solvent, soluble block, insoluble PMAIPG block) are defined by repulsion parameters.
By running DPD simulations, researchers can predict the final morphology of the self-assembled nanoparticles based on key synthesis parameters. rsc.org These parameters, which are inputs to the model, include the relative lengths of the soluble and insoluble blocks, the polymer concentration (solids content), and the solvent quality. The simulations can map out phase diagrams that guide experimentalists in targeting specific nanostructures, which is far more efficient than empirical trial-and-error approaches. acs.org
| Simulation Input Parameter | Physical Representation | Predicted Influence on Self-Assembly |
|---|---|---|
| DPsoluble / DPinsoluble Ratio | Ratio of the degrees of polymerization for the soluble vs. insoluble (PMAIPG) blocks. | Strongly dictates the final morphology (e.g., high ratios favor spheres, lower ratios favor worms/vesicles). acs.org |
| Polymer Concentration | Total solids content in the simulation box. | Affects packing constraints and can shift the boundaries between different morphological phases. |
| Bead Interaction Parameters | Repulsive forces between solvent, soluble, and insoluble polymer beads. | Represents the solvent quality for each block, which is the driving force for self-assembly. |
Application of Machine Learning in Polymer Design and Prediction
Machine learning (ML) is rapidly transforming polymer science by enabling the rapid prediction of properties and accelerating the design of new materials. llnl.gov For complex systems like MAIPG-derived polymers, ML models can uncover intricate structure-property relationships from existing data, guiding synthesis and characterization efforts. researchgate.netaip.org
A typical ML workflow for polymer property prediction involves several key steps. researchgate.netresearchgate.net First, a dataset is curated from literature or high-throughput experiments. Second, the polymer structures are converted into a machine-readable format, known as featurization or descriptor generation. This can involve using string-based representations like SMILES or generating graph-based representations of the polymer repeat unit. aip.orgacs.org Third, an appropriate ML algorithm (e.g., neural networks, random forests, support vector machines) is trained on the dataset to learn the mapping from the structural features to the target property. nih.govarxiv.org Finally, the model's predictive accuracy is rigorously validated on an external test set of unseen polymers. acs.org
This approach has been successfully used to predict a wide range of polymer properties, including glass transition temperature, density, and mechanical properties. aip.orgacs.org In the context of self-assembly, ML models have been developed to predict the morphological outcomes of PISA syntheses. acs.orgnih.govnih.gov By training on a database of experimental PISA results, these models can predict the most likely nanoparticle morphology (sphere, worm, or vesicle) based on inputs like monomer structures, block lengths, and reaction conditions, significantly reducing the need for extensive empirical phase diagram mapping. nih.govacs.orgresearchgate.net
| ML Workflow Stage | Description | Example Application for PMAIPG |
|---|---|---|
| Data Collection | Gathering experimental data on polymers and their properties. | Assembling a database of glycopolymers with their measured glass transition temperatures. |
| Featurization | Converting the polymer's chemical structure into numerical inputs (descriptors). aip.org | Representing the MAIPG repeat unit as a molecular graph or a set of quantum-chemical descriptors. acs.org |
| Model Training | Using an algorithm to learn the relationship between features and the target property. | Training a neural network to correlate PMAIPG's structural descriptors with its Tg. nih.gov |
| Prediction & Validation | Using the trained model to predict properties for new, unsynthesized polymers and testing its accuracy. acs.org | Predicting the Tg of a novel copolymer containing MAIPG and validating the prediction experimentally. |
Advanced Materials Science Applications of MAIPG-derived Polymers
Polymers derived from MAIPG hold significant promise for advanced applications in materials science, particularly in the biomedical field. After polymerization, the isopropylidene protecting groups on the PMAIPG can be removed via hydrolysis to yield poly(6-O-methacryloyl-D-galactopyranose) (PMAGP), a water-soluble glycopolymer with pendant galactose units. This transformation unlocks a range of functionalities based on the specific biological recognition of carbohydrates.
A primary application for such galactose-containing polymers is in targeted drug delivery. nih.gov Many mammalian cells, particularly liver hepatocytes, express asialoglycoprotein receptors (ASGPRs), which are lectins that specifically bind to terminal galactose residues. utexas.edu By incorporating PMAGP into nanoparticles or polymer-drug conjugates, these systems can be engineered to target the liver, enhancing the therapeutic efficacy and reducing off-target side effects of encapsulated drugs. nih.govacs.org The multivalent presentation of galactose units along the polymer backbone significantly enhances the binding affinity to these lectins, a phenomenon known as the "glycocluster effect". researchgate.netrsc.org
Furthermore, the hydrophilic and biocompatible nature of PMAGP makes it an excellent candidate for creating stimuli-responsive hydrogels. bit.edu.cn Polysaccharide-based hydrogels are known for their ability to respond to various environmental cues. rsc.orgresearchgate.net A PMAGP hydrogel could be designed to be responsive to specific enzymes that cleave saccharide units or to changes in pH or glucose concentration, making them "smart" materials for controlled release applications or as scaffolds in tissue engineering. rsc.orgoup.comnih.gov For example, a hydrogel could be cross-linked with boronic acids, which form reversible covalent bonds with the diol units on the galactose, creating a system that swells or degrades in response to changes in glucose levels. oup.comnih.gov
Table of Chemical Compounds
| Abbreviation | Full Chemical Name |
|---|---|
| MAIPG | 6-O-methacryloyl-1,2;3,4-di-O-isopropylidene-D-galactopyranose |
| PMAIPG | Poly(6-O-methacryloyl-1,2;3,4-di-O-isopropylidene-D-galactopyranose) |
| PMAGP | Poly(6-O-methacryloyl-D-galactopyranose) |
| DFT | Density Functional Theory |
| HOMO | Highest Occupied Molecular Orbital |
| LUMO | Lowest Unoccupied Molecular Orbital |
| RAFT | Reversible Addition-Fragmentation chain Transfer |
| MD | Molecular Dynamics |
| Tg | Glass Transition Temperature |
| PISA | Polymerization-Induced Self-Assembly |
| DPD | Dissipative Particle Dynamics |
| ML | Machine Learning |
| SMILES | Simplified Molecular-Input Line-Entry System |
| ASGPR | Asialoglycoprotein Receptor |
In-depth Analysis of 6-O-methacryloyl-1,2;3,4-di-O-isopropylidene-D-galactopyranose (MAIPG) and its Polymeric Derivatives Reveals Limited Publicly Available Research
The planned article, intended to focus on the "," sought to explore several advanced topics. These included the development of biocompatible and biodegradable synthetic materials, the engineering of advanced polymeric membranes with enhanced hydrophilicity and anti-fouling properties, the fabrication of functional polymeric materials, and the design of controlled release systems from a materials perspective.
Despite a thorough search for relevant research findings, specific data on the biocompatibility and biodegradability of PMAIPG and PMAGP remains elusive. Standard biocompatibility assays (such as cytotoxicity, hemocompatibility, and in vivo studies) and biodegradation assessments (including enzymatic and hydrolytic degradation profiles) are crucial for establishing the potential of new polymers in biomedical applications. The absence of such data in the literature prevents a meaningful discussion on their performance as biocompatible and biodegradable materials.
Similarly, in the realm of advanced polymeric membranes, no specific studies were found that detailed the fabrication and performance of membranes derived from PMAIPG or PMAGP. Consequently, information regarding strategies to enhance their hydrophilicity and anti-fouling characteristics is not available. Research in this area would typically involve surface modification techniques or copolymerization strategies, followed by performance evaluation using metrics like water contact angle, protein adsorption assays, and filtration tests under fouling conditions.
The fabrication of functional polymeric materials from the MAIPG monomer is a broad area that could encompass a range of applications. The synthesis of the monomer itself suggests its potential utility in creating macromolecules with carbohydrate moieties through controlled radical polymerization techniques such as NMP, RAFT, or ATRP. However, specific examples of functional materials derived from MAIPG with detailed characterization and application-specific performance data are not described in the available literature.
Finally, the design of controlled release systems using PMAIPG or PMAGP from a materials perspective also appears to be an under-explored area. Research in this field would involve the formulation of these polymers into matrices, microparticles, or hydrogels, followed by studies on drug loading efficiency and release kinetics for various therapeutic agents. The physical and chemical properties of the polymers would be correlated with the observed release profiles to understand the underlying release mechanisms. A foundational study describes the synthesis of high molecular weight poly-(6-O-methacryloyl-D-galactose) and its derivatives, noting them as linear, water-soluble, and reducing polymers with novel properties. rsc.org However, this work does not extend to their application in controlled release systems.
Chemistry of Maipgg Bifunctional Chelator
Synthetic Methodologies for MAIPGG Chelator
The synthesis of bifunctional chelators involves strategies to incorporate metal-chelating moieties into chemical scaffolds that can then be attached to biomolecules, such as antibodies. While the detailed, step-by-step synthetic route for this compound was not exhaustively detailed in the provided sources, it is reported that this compound was synthesized starting from Boc-p-nitrophenylalanine.
Rational Design and Synthesis Routes for Bifunctional Chelators
Rational design of bifunctional chelators aims to create molecules that possess both a strong metal-binding site and a reactive functional group for conjugation to a targeting vector. The synthesis routes often involve multi-step procedures to build the chelating framework and introduce the necessary linker for biomolecule attachment. While specific rational design principles applied to this compound were not detailed, its structure as a peptide-based N3S-ligand suggests a design focused on coordinating with specific radiometals.
Strategies for Incorporating Chelating Moieties into Chemical Scaffolds
Strategies for incorporating chelating moieties into chemical scaffolds typically involve forming stable covalent bonds between the chelator and the scaffold. For peptide-based chelators like this compound, standard peptide synthesis techniques are likely employed to assemble the peptide chain, followed by the introduction of the chelating functional groups and the linker for conjugation. The synthesis of this compound from Boc-p-nitrophenylalanine indicates the use of protected amino acid precursors in its formation.
Optimization of Reaction Conditions for this compound Formation
Synthesis Data for this compound Precursor
| Starting Material | Overall Yield |
| Boc-p-nitrophenylalanine | 12-15% |
Radiochemistry and Complexation Studies of this compound
This compound has been studied for its ability to chelate radiometals, particularly for the labeling of biomolecules for nuclear medicine applications.
Chemical Mechanisms of Radiometal Complexation by this compound
The formation of metal complexes involves the interaction of a metal ion with ligands, which donate electron pairs to form coordination bonds. The specific chemical mechanism by which this compound coordinates with radiometals involves its functional groups acting as donor atoms. This compound is described as an N3S-ligand, indicating the presence of nitrogen and sulfur atoms capable of binding to metal ions. The complexation process is influenced by factors such as the metal-to-ligand ratio and pH.
Technetium-99m (99mTc) Chelation Chemistry
Technetium-99m (99mTc) is a widely used radionuclide in diagnostic nuclear medicine due to its favorable nuclear properties. For 99mTc to be chelated by ligands like this compound, the pertechnetate (B1241340) species (Tc(VII)) typically needs to be reduced to a lower oxidation state, such as Tc(I), Tc(IV), or Tc(V). This reduction is commonly achieved using a reducing agent like stannous ion (Sn2+).
In the case of this compound, radiolabeling with 99mTc has been performed using a Glucoscan kit as the reducing system. This process results in the formation of a 99mTc-MAIPGG complex. The radiochemical purity of 99mTc-MAIPGG conjugates prepared this way has been reported to be between 90% and 98%. The N3S ligand structure of this compound is particularly suitable for coordinating with reduced technetium species, forming stable complexes for in vivo applications.
Radiolabeling Data for this compound Conjugates
| Radiometal | Reducing System | Reported Radiochemical Purity |
| Technetium-99m | Glucoscan kit | 90-98% |
| Rhenium-186 | Sodium citrate/SnCl2 | 82-98% (for conjugate) |
Note: Radiochemical purity for 186Re is reported for the this compound-D612 conjugate.
Rhenium-186 (186Re) Chelation Chemistry
Rhenium-186 (186Re) is a beta-emitting radionuclide with potential applications in radioimmunotherapy. nih.govcpcscientific.com The chelation chemistry of 186Re with bifunctional chelators like this compound is crucial for creating stable radioconjugates. For the preparation of 186Re-MAIPGG-antibody conjugates, radiolabeling of this compound with 186Re can be achieved using a reducing system, such as sodium citrate/SnCl2. nih.gov This process involves the reduction of perrhenate, the common chemical form of Rhenium, to a lower oxidation state suitable for complexation by the chelator. chemrxiv.org The resulting complex involves the coordination of the Rhenium radioisotope within the chelating core of the this compound ligand. nih.gov The stability of the radiometal-chelator complex is a critical factor for the in vivo behavior and efficacy of the radiopharmaceutical. chemrxiv.org
Conjugation Strategies with Biomolecules (e.g., Monoclonal Antibodies)
The utility of this compound as a bifunctional chelator lies in its ability to be covalently linked to biomolecules, such as monoclonal antibodies, enabling targeted delivery of the attached radioisotope. nih.govmdpi.com This conjugation typically involves a functional group on the chelator reacting with specific residues on the biomolecule. nih.gov Monoclonal antibodies are frequently used as targeting vectors due to their high specificity for antigens, often overexpressed on the surface of diseased cells. mdpi.comresearchgate.net The conjugation strategy employed can influence the orientation of the antibody and the properties of the resulting conjugate. For this compound, which contains a (p-NCS)phenylalanyl moiety, conjugation to antibodies likely involves the reaction of the isothiocyanate group (-NCS) with available amine groups on the antibody molecule, commonly lysine (B10760008) residues. nih.gov This creates a stable covalent linkage between the chelator and the antibody, forming a radioimmunoconjugate. nih.gov The development of effective bioconjugation methods is essential for creating stable and functional antibody-drug (or antibody-radioisotope) conjugates. nih.gov
Analytical Characterization of Radiometal-MAIPGG Complexes (Chemical Purity, Stability)
Analytical characterization of radiometal-MAIPGG complexes is essential to confirm their chemical purity and evaluate their stability. This typically involves techniques to assess the radiochemical purity, the integrity of the conjugate bond, and the in vitro and in vivo stability of the complex. While specific analytical methods applied directly to radiometal-MAIPGG complexes were not detailed in the search results, general approaches for characterizing radiometal-labeled biomolecules are well-established. These methods often include chromatographic techniques, such as size exclusion chromatography (SEC) or high-performance liquid chromatography (HPLC), to determine radiochemical purity and assess for aggregation or fragmentation of the conjugate. Evaluation of stability may involve incubation in relevant biological matrices, such as serum, followed by analysis to detect dissociation of the radiometal from the chelator or degradation of the conjugate. chemrxiv.org Biodistribution studies of radiolabeled conjugates, such as those performed with 99mTc/186Re-MAIPGG-D612 conjugates in mice, provide insights into the in vivo behavior and stability of the complex. nih.gov
Computational and Theoretical Investigations of this compound Chelator
Computational and theoretical investigations play a significant role in understanding the behavior of chelating agents and their interactions with metal ions. These methods can provide insights into molecular structures, binding affinities, and reaction mechanisms. While the search results provided information on various computational techniques applied to metal chelates and ligand interactions, specific studies focused solely on the this compound chelator were not identified within the provided context. The following subsections describe the general types of computational investigations relevant to such compounds.
Molecular Modeling of Ligand-Metal Interactions
Molecular modeling techniques are widely used to study the interactions between ligands and metal ions. These methods can help visualize the coordination environment of the metal, predict binding modes, and estimate interaction energies. Approaches such as molecular docking can explore potential binding sites and orientations of a chelator with a metal center. More advanced methods, like molecular dynamics simulations, can provide information on the dynamic behavior of the ligand-metal complex in solution, including conformational changes and the stability of the coordination bonds. These simulations can model the interactions between the metal ion, the chelator, and the surrounding solvent molecules or biological environment.
Conformational Analysis and Binding Site Characterization
Conformational analysis is crucial for understanding the flexibility of a chelator and how it adapts to bind a metal ion. Computational methods can explore the different possible three-dimensional arrangements (conformations) of the this compound molecule. Techniques such as molecular dynamics simulations can be used to study the conformational landscape of the chelator both in its free form and when bound to a metal ion. Characterizing the binding site involves identifying the specific atoms or functional groups within the chelator that coordinate with the metal ion. Computational tools can help determine the optimal geometry and coordination number around the metal center based on the chelator's structure.
Quantum Chemical Calculations on Chelation Thermodynamics and Kinetics
Quantum chemical calculations provide a more detailed understanding of the electronic structure and energetics of metal chelation. These methods can be used to calculate thermodynamic properties such as binding energies, enthalpies, and free energies of complex formation, which are crucial for assessing the stability of the metal-chelator complex. Quantum chemistry can also shed light on the kinetics of chelation, including the energy barriers involved in the formation and dissociation of metal-ligand bonds. Different levels of theory and computational models can be employed to study these processes in both the gas phase and in solution, taking into account solvation effects. Such calculations can help elucidate the factors that contribute to the chelate effect, which typically leads to enhanced stability of complexes formed by multidentate ligands compared to monodentate ligands.
General Academic Research Methodologies in Maipgg Chemistry
Theoretical and Computational Chemistry Paradigms
Integration of Artificial Intelligence and Machine Learning in Chemical Research
Future Directions and Emerging Research Areas for Maipgg Compounds
Innovations in Green Chemistry Approaches for Synthesis
Innovations in green chemistry aim to develop chemical processes that reduce or eliminate the use and generation of hazardous substances. The principles of green chemistry encompass aspects such as waste prevention, atom economy, less hazardous chemical syntheses, and the use of safer solvents and auxiliaries. While general research in green chemistry approaches for synthesizing chemical compounds and materials is ongoing, specific detailed information regarding innovations in green chemistry approaches for the synthesis of the MAIPGG chelator (CAS 161876-61-5) was not extensively found in the consulted literature. Future research in this area could potentially focus on developing more environmentally benign synthetic routes for this compound, aligning with the broader goals of sustainable chemistry in the production of pharmaceutical intermediates and chelating agents.
Exploration of Novel Material Functions and Architectures
The primary material function identified for this compound is its role as a chelator within radiopharmaceutical conjugates, enabling the attachment of radioisotopes to biomolecules like antibodies for targeted delivery. This function positions this compound as a component within a larger radiomaterial system. The exploration of novel material functions and architectures for this compound compounds would involve investigating applications beyond its current use in radiolabeling antibodies. This could theoretically include its incorporation into new types of functional materials or structures, although specific research detailing such novel explorations for the this compound chelator (CAS 161876-61-5) was not a prominent theme in the search results. Research in materials science broadly explores the development of new materials with tailored properties for diverse applications. Future work could potentially investigate if the chelating properties of this compound could be leveraged in other material contexts, perhaps in targeted delivery systems unrelated to radioactivity, or in the development of responsive materials, though this remains speculative based on available information.
Development of Advanced Computational Models for Predictive Chemistry
Computational chemistry plays a significant role in understanding chemical structures, properties, and reactivity through the use of theoretical models and simulations. Advanced computational models can be used for predictive chemistry, aiding in the design of new compounds, predicting reaction pathways, and understanding interactions with biological systems. While computational chemistry is a well-established field with applications across various areas of chemistry, including the study of molecular interactions and properties, specific research detailing the development or application of advanced computational models specifically for predicting the behavior, properties, or interactions of the this compound chelator (CAS 161876-61-5) was not widely found. Future directions could involve employing techniques such as molecular dynamics simulations or quantum mechanical calculations to gain deeper insights into the chelating behavior of this compound, its stability, and its interactions with antibodies or radioisotopes, which could inform the design of improved radiopharmaceuticals or explore new applications.
Interdisciplinary Research at the Interface of Materials Science, Radiochemistry, and Theoretical Chemistry
The application of this compound as a chelator for radiolabeling antibodies inherently involves radiochemistry. Its use in developing radiopharmaceuticals for cancer detection and therapy demonstrates an interface with medicine and potentially materials science in the context of drug delivery systems. Interdisciplinary research at the interface of materials science, radiochemistry, and theoretical chemistry concerning this compound would involve synergistic investigations combining expertise from these distinct fields. While materials science explores the design and properties of materials, radiochemistry deals with radioactive substances and their applications, and theoretical chemistry provides computational tools for understanding chemical systems. Research involving this compound could benefit from an interdisciplinary approach where materials scientists explore novel delivery platforms for this compound-based radioconjugates, radiochemists optimize the radiolabeling procedures and evaluate the radioisotopic properties, and theoretical chemists provide computational insights into the molecular behavior and interactions of this compound within these complex systems. Although the search results highlight the use of this compound in radiochemistry and touch upon general areas of materials science and theoretical chemistry, specific detailed examples of interdisciplinary research involving this compound at the precise intersection of these three fields were not extensively available. Future research could explicitly bridge these disciplines to develop more effective and targeted radiopharmaceuticals or explore entirely new applications leveraging the unique properties of this compound.
Q & A
Q. How to address missing data in longitudinal studies of this compound’s environmental persistence?
- Answer : Apply multiple imputation techniques (e.g., MICE algorithm) or sensitivity analyses to assess bias. Document missingness patterns and justify exclusion criteria per TRIPOD guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
